molecular formula C12H6BrClN2O B8224394 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine

5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B8224394
M. Wt: 309.54 g/mol
InChI Key: WWQPJSOHSIWQNE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine ( 1073135-81-5) is a high-value chemical intermediate with the molecular formula C12H6BrClN2O and a molecular weight of 309.55 . This compound is a multifunctional scaffold primarily utilized in medicinal chemistry and drug discovery research, particularly in the synthesis of novel kinase inhibitors . Its core structure, which incorporates both a bromo and a chloro substituent on a furo[2,3-d]pyrimidine ring system, makes it an excellent candidate for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling rapid diversification for the creation of targeted compound libraries. Researchers value this reagent for exploring structure-activity relationships (SAR) in the development of potential therapeutic agents for oncology. The furopyrimidine core is a key pharmacophore in many biologically active molecules, and this specific analogue allows for further functionalization at the 4 and 5 positions. Proper handling is essential; it requires storage in an inert atmosphere at -20°C . As indicated by its hazard statements, it may be harmful if swallowed and causes skin and serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2O/c13-9-8-11(14)15-6-16-12(8)17-10(9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPJSOHSIWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)N=CN=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Rearrangement of Spirocyclic Precursors

The furo[2,3-d]pyrimidine core can be constructed via thermal rearrangement of spirocyclic barbiturates. A study demonstrated that heating substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in dimethyl sulfoxide (DMSO) at 100°C yields furo[2,3-d]pyrimidines with 50–75% efficiency. For example, 2-aryl-1-cyano-5,7-dimethyl-4,6,8-trioxo-5,7-diazaspiro[2.5]octane-1-carboxylates undergo stereoselective rearrangement to form (5R,6R)-configured products. This method avoids harsh reagents and provides a stereochemically defined pathway, though substituent positioning requires precise precursor design.

Cyclization via Formamidine Condensation

Alternative approaches adapt pyrrolo[2,3-d]pyrimidine synthesis strategies. A patent describes the condensation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate in methanol under basic conditions (sodium methoxide) to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. While this targets a pyrrolo analog, replacing the starting material with a furan-containing precursor could enable furopyrimidine formation. Reaction conditions include stepwise temperature control:

  • Addition phase : 0–50°C for 2–8 hours

  • Elimination phase : 50–110°C for 2–8 hours.

Halogenation Strategies

Bromination and Chlorination of Pyrimidine Intermediates

Introducing halogen substituents often occurs post-cyclization. For 5-(4-bromophenyl)-4,6-dichloropyrimidine, a three-step synthesis from methyl 2-(4-bromophenyl)acetate achieved 52.8% overall yield:

  • Malonate formation : Reaction with sodium chloride in tetrahydrofuran (THF).

  • Cyclization : Using sodium methoxide to form 5-(4-bromophenyl)pyrimidine-4,6-diol.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux.

Adapting this, 5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine could be synthesized by substituting the diol intermediate with a furopyrimidine analog and optimizing chlorination conditions.

Direct Halogen Exchange

Electrophilic halogenation may face regioselectivity challenges. However, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the bromophenyl group post-cyclization. For instance, attaching a bromophenyl boronic ester to a chlorinated furopyrimidine precursor might enhance efficiency.

Solvent and Catalyst Optimization

Solvent Effects on Yield and Purity

  • Polar aprotic solvents : DMSO and ionic liquids (e.g., [BMim][BF₄]) facilitate thermal rearrangements with minimal side reactions.

  • Methanol and THF : Preferred for condensation and elimination steps due to compatibility with sodium methoxide and formamidine salts.

Base Selection

Sodium methoxide is critical for deprotonation and cyclization. Molar ratios of base-to-precursor (2.0–3.0:1) ensure complete reaction while avoiding over-alkalization.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Thermal RearrangementSpirocyclic precursor + DMSO, 100°C50–75%Stereoselective, mild conditionsPrecursor synthesis complexity
Formamidine CondensationAlkali-mediated cyclization~90%Scalable, one-pot synthesisLimited to pyrrolo analogs
POCl₃ ChlorinationHalogenation of diol intermediate52.8%High-purity chlorinationRequires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine with structurally related compounds, focusing on substitution patterns, synthetic utility, and biological relevance:

Compound Name CAS No. Substituents Key Features Similarity Score
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine 252723-17-4 5-Br, 4-Cl, 7-(PhSO₂) Enhanced solubility due to sulfonyl group; used in nucleophilic substitutions 0.86
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 1638761-56-4 5-Br, 7-Me Reduced steric hindrance; favorable for alkylation reactions 0.85
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 7781-10-4 4-Cl, 7-Me Simplified synthesis; limited cross-coupling reactivity 0.84
4-Chloro-6-methylfuro[2,3-d]pyrimidine 24889-21-2 4-Cl, 6-Me Lower molecular weight; used in agrochemical intermediates N/A

Notes:

  • Furo vs. Pyrrolo/Thieno Analogues: Replacement of the furan ring with pyrrolo or thieno systems (e.g., thieno[2,3-d]pyrimidine derivatives) alters electronic properties. Thieno analogues exhibit higher aromaticity and stability, while furo derivatives are more reactive toward electrophiles due to the oxygen atom’s electronegativity .
  • Substitution Effects : The 6-phenyl group in the target compound enhances lipophilicity and binding affinity to hydrophobic enzyme pockets compared to methyl or sulfonyl substituents in analogues .

Biological Activity

5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H6BrClN2OC_{12}H_6BrClN_2O. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities , particularly its antimicrobial and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.

Structure and Synthesis

The compound features a fused furo-pyrimidine ring system, which is significant for its biological activity. The synthesis typically involves bromination of 4-chloro-6-phenylfuro[2,3-d]pyrimidine under controlled conditions, allowing for selective substitution at the desired positions.

Molecular Characteristics

PropertyValue
Molecular Weight309.55 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Purity≥95%

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases or other molecular targets associated with cancer proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for several cell lines, indicating its effectiveness as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : The compound could interact with cellular receptors, altering signaling pathways that lead to apoptosis (programmed cell death).

Recent Studies

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Variants with different substituents have been synthesized and tested for improved efficacy against cancer cells and pathogens.

Future Directions

Ongoing studies aim to elucidate the precise molecular targets of this compound. Understanding these interactions will be crucial for developing more effective derivatives and therapeutic applications.

Q & A

Q. How can the synthesis of 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvents (e.g., dichloromethane or DMF), catalysts (e.g., palladium-based catalysts for cross-coupling), and temperature (typically 80–120°C). Use computational reaction path searches based on quantum chemical calculations to predict optimal intermediates and transition states, reducing trial-and-error experimentation . For purification, employ column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ to confirm the fused furopyrimidine structure and substituent positions. Key signals include aromatic protons (δ 7.2–8.5 ppm) and halogenated carbons (δ 95–110 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ≈ 337–339 for [M+H]⁺).
  • HPLC/GC-MS : Quantify purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : This compound serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK2/STAT3 inhibitors) and DNA-intercalating agents. Its bromo and chloro groups enable Suzuki-Miyaura cross-coupling for functionalization at the 5- and 4-positions, respectively. Prioritize assays like enzymatic inhibition (IC₅₀ determination) and cytotoxicity (MTT assay on cancer cell lines) to evaluate biological activity .

Advanced Research Questions

Q. How can computational tools predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and calculate activation barriers for competing reaction pathways (e.g., bromo vs. chloro substitution). Software like Gaussian or ORCA can simulate electron density maps to identify nucleophilic/electrophilic sites. Pair computational results with experimental validation using regioselective catalysts (e.g., Pd(PPh₃)₄ for bromo-selective coupling) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Replication : Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers.
  • Structural Confirmation : Re-verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out batch-to-batch variability .

Q. What strategies mitigate interference from by-products during synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and abort reactions if undesired by-products form.
  • Process Control : Implement Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, reaction time). For example, reduce excess halogenating agents (e.g., PCl₅) to minimize dihalogenated impurities .

Q. How to design a scalable synthesis route without compromising stereochemical integrity?

  • Methodological Answer : Use flow chemistry systems with immobilized catalysts (e.g., Pd/C pellets) to enhance reproducibility. Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column) and optimize residence time to prevent racemization. For large-scale purification, switch from column chromatography to centrifugal partition chromatography (CPC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine
Reactant of Route 2
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine

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